molecular formula C14H15NO2 B5770122 2-methyl-N-(2-phenylethyl)furan-3-carboxamide

2-methyl-N-(2-phenylethyl)furan-3-carboxamide

Cat. No.: B5770122
M. Wt: 229.27 g/mol
InChI Key: LWRCKKMXRXAHSV-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenylethyl)furan-3-carboxamide is an organic compound belonging to the class of furan derivatives Furans are five-membered aromatic heterocycles containing one oxygen atom This compound is characterized by the presence of a furan ring substituted with a methyl group and a phenylethyl carboxamide group

Properties

IUPAC Name

2-methyl-N-(2-phenylethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11-13(8-10-17-11)14(16)15-9-7-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRCKKMXRXAHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-phenylethyl)furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-phenylethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the furan ring due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-furan derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-methyl-N-(2-phenylethyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Material Science: The compound can be utilized in the synthesis of novel materials with specific electronic or photonic properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-phenylethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan ring and the carboxamide group can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-phenylethyl)furan-2-carboxamide: Similar structure but with the carboxamide group at a different position.

    2-methyl-N-(2-phenylethyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

2-methyl-N-(2-phenylethyl)furan-3-carboxamide is unique due to the specific positioning of the carboxamide group on the furan ring, which can influence its reactivity and interaction with biological targets. The presence of the phenylethyl group also adds to its distinct chemical and physical properties.

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